Furapromide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1951-56-0 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-7H,1-2H3,(H,11,13)/b5-3+ |
InChI Key |
APOAEUBPCAZTDV-HWKANZROSA-N |
SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Synonyms |
cis-beta-(5-nitro-2-furyl)-N-isopropylacrylamide F-30066 furapromide furapromide, (E)-isomer furapromidum |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Furapromide
Established Synthetic Routes for Furapromide Core Structure
The synthesis of this compound, chemically named N-(2-(diethylamino)ethyl)-3-(furan-2-yl)acrylamide, is conceptually a two-step process. The first step involves the formation of a key intermediate, 2-furfuracrylic acid, which is subsequently coupled with N,N-diethylethylenediamine to yield the final product.
Synthesis of Key Intermediates (e.g., 2-furfuracrylic acid)
The primary intermediate for this compound synthesis is 2-furfuracrylic acid. The most common and well-documented method for its preparation is the Knoevenagel condensation of furfural (B47365) with malonic acid. ijabbr.comresearchgate.net This reaction is typically catalyzed by a base, with pyridine (B92270) often used as both the solvent and catalyst, sometimes in the presence of a small amount of piperidine. ijabbr.com
The reaction involves heating a mixture of furfural, malonic acid, and pyridine, often on a water bath. researchgate.net Following the condensation, the reaction mixture is typically worked up by dilution with water, dissolution of the acid product in aqueous ammonia, filtration, and subsequent acidification with a strong acid like hydrochloric acid to precipitate the 2-furfuracrylic acid. researchgate.net The crude product can then be purified by recrystallization, for instance, from dilute ethanol. researchgate.net
| Reactants | Catalyst/Solvent | Reaction Conditions | Product | Yield |
| Furfural, Malonic Acid | Pyridine, Piperidine | Reflux, 3.5 hours | 2-Furyl acrylic acid | Not specified |
| Furfural, Malonic Acid | Pyridine | Heated on a boiling water bath, 2 hours | 2-Furyl acrylic acid | 91-92% |
Alternative methods for the synthesis of 2-furfuracrylic acid have also been reported, such as the Perkin reaction, which involves the condensation of furfural with an acid anhydride (B1165640) and its corresponding salt. researchgate.net
Reaction Mechanisms in this compound Synthesis
The synthesis of this compound involves two key reaction mechanisms: the Knoevenagel condensation for the formation of 2-furfuracrylic acid and the amide bond formation for the final coupling step.
The Knoevenagel condensation mechanism begins with the deprotonation of malonic acid by a base (e.g., pyridine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of furfural. Subsequent dehydration of the aldol-type adduct leads to the formation of the carbon-carbon double bond, yielding 2-furfuracrylic acid.
The final step in this compound synthesis is the formation of an amide bond between the carboxylic acid group of 2-furfuracrylic acid and the primary amine of N,N-diethylethylenediamine. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Therefore, coupling agents are employed to activate the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. cambridgemedchemconsulting.com
The mechanism of amide formation using a carbodiimide (B86325) involves the following steps:
Activation of the carboxylic acid: The carboxylic acid (2-furfuracrylic acid) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. researchgate.net
Nucleophilic attack by the amine: The primary amine of N,N-diethylethylenediamine then attacks the carbonyl carbon of the O-acylisourea intermediate. researchgate.net
Amide bond formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide bond of this compound and a urea (B33335) byproduct. researchgate.net
Undesired side reactions can occur, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine. researchgate.net
Exploration of Novel Synthetic Pathways
While the established route to this compound is effective, the exploration of novel synthetic pathways is an active area of research in furan (B31954) chemistry, driven by the principles of green chemistry and the desire for more efficient and versatile methods. nih.gov
One potential area for innovation lies in the synthesis of the 2-furfuracrylic acid intermediate. Alternative green methods for acrylic acid synthesis from biomass-derived furfural are being investigated, which could be adapted for this purpose. nih.gov These methods often focus on environmentally benign oxidation and metathesis reactions. nih.gov
Furthermore, novel catalytic strategies for the synthesis of the furan ring itself could open up new avenues for constructing the this compound core. mdpi.com For instance, methods involving the cyclization of α,β-unsaturated γ-lactones using dialkylaluminium hydrides have been reported as an efficient route to furan compounds. rsc.org Gold-catalyzed cycloisomerization of conjugated allenones also provides a mild pathway to substituted furans. nih.gov Such methods could potentially be integrated into a convergent synthesis of this compound or its analogues. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another emerging green chemistry approach that could be applied to the synthesis of porphyrins and potentially other heterocyclic compounds like this compound.
Derivatization Strategies for this compound Analogues
The generation of this compound analogues is crucial for structure-activity relationship (SAR) studies and the development of compounds with improved properties. Derivatization can be targeted at several positions on the this compound molecule, including the furan ring, the acrylamide (B121943) linker, and the diethylaminoethyl side chain.
A key strategy for modifying the properties of bioactive compounds is bioisosteric replacement . cambridgemedchemconsulting.comresearchgate.net In the context of this compound, the furan ring could be replaced with other five-membered aromatic heterocycles such as thiophene (B33073), pyrrole, or thiazole. cambridgemedchemconsulting.com These replacements can influence the compound's electronic properties, metabolic stability, and interaction with biological targets. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl ring has been shown to improve metabolic stability in some cases. cambridgemedchemconsulting.com Non-aromatic rings, such as cyclohexene, have also been explored as bioisosteres for furanose rings in nucleosides.
Modification of the furan ring itself is another important derivatization strategy. The electron-rich nature of the furan ring makes it amenable to various chemical transformations. ijabbr.com Functional groups can be introduced at different positions of the furan ring to probe their effect on biological activity.
The acrylamide linker can also be modified. For instance, the double bond can be reduced to create a more flexible linker. The amide bond itself can be replaced with other functionalities, although this would represent a significant departure from the this compound core structure.
Elucidation of Molecular Mechanisms of Action
Identification and Characterization of Cellular and Molecular Targets
Identifying the cellular and molecular targets of a compound is a crucial step in understanding its mechanism of action. These targets can include enzymes, receptors, nucleic acids, or other proteins within the cell nih.gov.
Enzyme Modulation and Inhibition Studies
Enzyme modulation and inhibition are common mechanisms by which drugs exert their effects bgc.ac.insigmaaldrich.com. Inhibitors can bind to the active site of an enzyme, competing with the natural substrate (competitive inhibition), or bind to a different site (allosteric inhibition), altering the enzyme's conformation and activity bgc.ac.in. Studies in this area often involve measuring enzyme activity in the presence and absence of the compound and determining the type of inhibition (e.g., competitive, noncompetitive, uncompetitive) bgc.ac.innih.gov. For example, studies on other compounds have investigated the inhibition of enzymes like P450 oxidoreductase (POR) and cytochrome P450 enzymes, which are involved in drug metabolism and biosynthesis patsnap.commdpi.com. These studies can determine inhibition constants (IC50 values) to quantify the potency of the inhibitor nih.govmdpi.com.
Receptor Binding and Modulation Investigations
Receptors are another major class of drug targets. Compounds can act as agonists, binding to a receptor and activating it, or as antagonists, blocking the binding of endogenous ligands and preventing receptor activation libretexts.org. Receptor binding studies measure the affinity of a compound for a specific receptor and can determine binding constants (Kd values) technion.ac.ilnih.gov. Modulation investigations explore how a compound alters receptor activity, such as affecting downstream signaling or receptor internalization frontiersin.orggenscript.combiorxiv.orgrcsb.org. For instance, research on cannabinoid receptors (CB1R) has investigated how interacting proteins and allosteric modulators can influence receptor signaling and regulation genscript.comrcsb.org.
Interaction with Biomolecular Systems (e.g., nucleic acids, proteins)
Compounds can also exert their effects by interacting directly with other biomolecules, such as nucleic acids (DNA and RNA) and proteins uq.edu.auwikipedia.orgrsc.orgmdpi.comfrontiersin.org. These interactions can include binding, intercalation, or covalent modification, affecting the function of these biomolecules. Studies in this area might involve techniques to assess binding affinity, stoichiometry, and the structural consequences of the interaction technion.ac.ilnih.govmdpi.com. For example, research has explored the interactions between small molecules and RNA, identifying various types of interactions such as hydrogen bonds, ionic interactions, and stacking rsc.org. Similarly, protein-protein interactions are crucial for many cellular processes, and compounds can interfere with these interactions frontiersin.org.
Investigation of Intracellular Signaling Pathways Affected by Furapromide
Upon binding to a receptor or interacting with an intracellular target, a compound can trigger a cascade of events within the cell, known as intracellular signaling pathways libretexts.orgnih.govpatnawomenscollege.in. These pathways involve a series of protein interactions and modifications, ultimately leading to a cellular response, such as changes in gene expression, cell growth, or metabolism nih.govpatnawomenscollege.innih.gov. Investigating these pathways involves identifying the specific proteins and molecules that are activated or inhibited downstream of the initial target interaction nih.govmdpi.com. Techniques such as Western blotting, reporter assays, and phosphoproteomics can be used to study changes in protein phosphorylation and activation within these pathways nih.gov. For example, studies on various receptors have shown their coupling to different intracellular signaling pathways, including those involving G proteins, adenylyl cyclase, phospholipase C, and various kinases like ERK1/2 and PI3K/Akt frontiersin.orgmdpi.commdpi.com.
Biophysical Characterization of Compound-Target Interactions
Biophysical techniques provide quantitative information about the interaction between a compound and its target molecule, such as binding affinity, kinetics, and thermodynamics technion.ac.ilnih.gov. These methods can help confirm direct binding and provide insights into the nature and strength of the interaction. Common biophysical techniques used for characterizing biomolecular interactions include:
Surface Plasmon Resonance (SPR): Measures the binding of a molecule to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) and affinity (Kd) technion.ac.ilhelixbiostructures.com.
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding, providing thermodynamic parameters (enthalpy, entropy) in addition to affinity and stoichiometry technion.ac.ilhelixbiostructures.com.
Microscale Thermophoresis (MST): Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding, allowing for the determination of binding affinity technion.ac.ilhelixbiostructures.com.
Biolayer Interferometry (BLI): Similar to SPR, it measures the interference pattern of light reflected from a biosensor tip to monitor binding events in real-time, providing kinetic and affinity data technion.ac.ilhelixbiostructures.com.
Other techniques: Include Differential Scanning Fluorimetry (DSF), Dynamic Light Scattering (DLS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on protein stability, aggregation, and ligand binding helixbiostructures.comnih.gov.
These techniques are essential for confirming the specificity and strength of the interaction between this compound and its putative targets, complementing the findings from biochemical and cell-based assays.
Structure Activity Relationship Sar Studies and Molecular Scaffold Exploration
Systematic Modification and Design of Furapromide Analogues
The systematic modification of a lead compound is a cornerstone of medicinal chemistry. In the context of furan-based compounds, this involves the synthesis and evaluation of a series of analogues to determine how different substituents on the furan (B31954) ring and associated moieties influence biological activity.
For instance, in studies of furan-ring fused chalcones, the attachment of a furan moiety to the A-ring of a chalcone (B49325) scaffold was found to significantly enhance antiproliferative activity against HL60 promyelocytic leukemia cells. nih.govnih.gov The position of attachment of the furan ring was also critical; in one case, attachment at one position increased activity, while attachment at another reduced it, highlighting the importance of the relative orientation of the molecular fragments. nih.gov
In another example, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer potential. mdpi.com The structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the phenyl ring attached to the carbamothioyl group significantly impacted the activity. mdpi.com
Table 1: Antiproliferative Activity of Furan-Fused Chalcone Analogues
| Compound ID | Modification | IC50 (µM) against HL60 cells |
|---|---|---|
| 9 | 2',4'-dihydroxychalcone | 305 |
| 8 | Furan-fused derivative of 9 | 17.2 |
| 7 | Asymmetrical chalcone | 59.6 |
| 6a | Furan-ring attached isomer of 7 | 20.9 |
| 6s | Furan-ring attached isomer of 7 | 70.8 |
| 6e | 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone | 12.3 |
| 6f | 5-cinnamoyl-6-hydroxy-7-methylbenzofuran | 16.1 |
This table is generated based on data from a study on furan-ring fused chalcones as antiproliferative agents. nih.gov
Analysis of Pharmacophore Features and Structural Determinants of Activity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netdtic.mil These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. dtic.milfrontiersin.org
For a series of benzofuran-1,2,3-triazole hybrids designed as potential EGFR inhibitors, a pharmacophore model was generated based on known active compounds. nih.govresearchgate.net The model identified three essential features: two hydrogen bond acceptors and one hydrogen bond donor, which were deemed crucial for binding to the EGFR receptor. nih.gov This model was then used to screen a library of newly designed compounds to identify those with the highest probability of being active. nih.govresearchgate.net
Similarly, in the study of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, a pharmacophore model highlighted the importance of a hydrophobic part, an aromatic ring unit, and two H-bond acceptor units for activity. mdpi.com The analysis of contour maps from 3D-QSAR models further revealed that bulky, electronegative substituents in specific regions of the molecule were favorable for binding affinity. mdpi.com
Table 2: Key Pharmacophore Features for Furan-Based Compound Activity
| Compound Class | Target | Key Pharmacophore Features | Reference |
|---|---|---|---|
| Benzofuran-1,2,3-triazole hybrids | EGFR | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor | nih.govresearchgate.net |
| 1,3,4-Oxadiazol-2-one derivatives | FAAH | 2 Hydrogen Bond Acceptors, 1 Hydrophobic Part, 1 Aromatic Ring | mdpi.com |
This table summarizes key pharmacophoric features identified in studies of furan-containing compounds.
Computational Approaches to Scaffold Exploration and Optimization
Computational methods have become indispensable in modern drug discovery, enabling the rapid exploration of vast chemical spaces and the optimization of lead compounds with improved properties. researchgate.net
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.org This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active molecules to identify others with similar properties. nih.gov
In a study aimed at discovering novel inhibitors of ATP-citrate lyase (ACL), a dual-docking virtual screening protocol was employed. nih.gov This approach used two different docking algorithms to screen a focused library of furoic acid derivatives, resulting in a high hit rate of 45.8%, with the most potent inhibitor having an IC50 of 4.1µM. nih.gov Another study on furan-1,3,4-oxadiazole derivatives used structure-based virtual screening to identify potential inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). mdpi.com The screening identified compounds with higher predicted binding affinities than the standard inhibitor, kojic acid. mdpi.com
Table 3: Virtual Screening Hits for Furan-Containing Compounds
| Compound Class | Target | Top Hit Compound ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Furan-1,3,4-oxadiazole derivatives | hTYRP1 | BF4 | -11.50 |
| Furan-1,3,4-oxadiazole derivatives | hTYR | BF5 | -13.30 |
| Benzofuran-1,2,3-triazole hybrids | EGFR | BENZ-0454 | -10.2 |
This table presents top hits from virtual screening studies of furan-containing compounds. nih.govmdpi.com
De novo design is a computational method for creating novel molecular structures from scratch, based on the properties of the target binding site. researchgate.net This approach allows for the exploration of entirely new chemical space that may not be represented in existing compound libraries.
Scaffold hopping is a related strategy that aims to identify new molecular scaffolds that can retain the key binding interactions of a known active compound while having a different core structure. dtic.milnih.gov This is particularly useful for overcoming issues with existing chemical series, such as poor pharmacokinetic properties or intellectual property limitations. nih.gov The transformation of morphine into tramadol (B15222) through ring-opening is an early example of this approach. nih.gov Minor modifications, such as replacing a carbon atom with a nitrogen atom in a ring, are considered a "1° hop," while more significant changes like ring opening and closure are classified as a "2° hop." nih.gov
While specific examples of de novo design and scaffold hopping for this compound analogues are not extensively detailed in the provided context, the principles are widely applied in medicinal chemistry. For instance, replacing a phenyl ring with a thiophene (B33073) or pyrimidine (B1678525) ring are common scaffold hopping strategies to improve properties like solubility. dtic.mil These computational techniques offer powerful avenues for the design and optimization of novel furan-based therapeutic agents.
Advanced Preclinical Research Methodologies for Compound Evaluation General Applicability
In Vitro Cell-Based Assay Systems
Before any compound is tested in a living organism, its effects must be thoroughly characterized in a controlled laboratory setting. In vitro cell-based assays are fundamental to this initial phase of preclinical research, offering insights into a compound's mechanism of action and its effects on cellular functions. youtube.comtexilajournal.com
Two-Dimensional (2D) Cell Culture Models
The traditional method for in vitro testing involves growing cells in a single layer on a flat surface, a technique known as two-dimensional (2D) cell culture. These models are instrumental for initial high-throughput screening and basic cytotoxicity assessments. For a compound like Furapromide, 2D cultures of relevant bacterial strains would be used to determine its antimicrobial activity. nih.govnih.gov
Standard assays such as the disk-diffusion and broth or agar (B569324) dilution methods are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The Kirby-Bauer disk diffusion test, for instance, involves placing paper disks impregnated with the test compound onto an agar plate inoculated with bacteria. youtube.com The size of the clear zone of no growth around the disk indicates the compound's effectiveness. youtube.com
Table 1: Comparison of Common 2D Antimicrobial Susceptibility Tests
| Assay Type | Description | Key Parameter Measured |
| Disk-Diffusion (Kirby-Bauer) | Paper disks with antimicrobial are placed on an inoculated agar plate. | Zone of Inhibition (mm) |
| Broth Dilution | Serial dilutions of the antimicrobial are made in a liquid growth medium. | Minimum Inhibitory Concentration (MIC) |
| Agar Dilution | Serial dilutions of the antimicrobial are incorporated into solid agar plates. | Minimum Inhibitory Concentration (MIC) |
This table provides a general overview of 2D antimicrobial susceptibility tests and is not specific to this compound.
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds. nih.govdrugtargetreview.comazolifesciences.comdrugtargetreview.com This automated process is essential for identifying "hit" compounds that exhibit a desired biological activity. azolifesciences.comdrugtargetreview.com For the discovery of new antibiotics, HTS can be used to screen large chemical libraries against various bacterial strains. nih.govdrugtargetreview.comacs.org
The process typically involves the use of robotic systems to dispense compounds into microplates containing the target cells, followed by automated reading of the results. nih.govazolifesciences.com The data generated from HTS can help to quickly identify promising candidates for further development. acs.org
In Vivo Animal Models for Mechanistic Studies (General Considerations)
Following in vitro evaluation, promising compounds are advanced to in vivo studies using animal models. These studies are crucial for understanding how a compound behaves in a whole organism, including its pharmacokinetics and pharmacodynamics. texilajournal.combohrium.commedium.comnih.gov
Model Selection Criteria and Translational Relevance
The choice of an appropriate animal model is critical for the translational success of preclinical research. texilajournal.commedium.comnih.gov The model should ideally mimic the human disease or condition as closely as possible. bohrium.comnih.gov For an antimicrobial agent, this could involve using models of infection, such as a murine urinary tract infection model, to evaluate the compound's ability to clear the infection. bohrium.comnih.gov
The selection of the animal species, the route of administration, and the endpoints to be measured are all important considerations. texilajournal.com The ultimate goal is to obtain data that can reliably predict the compound's performance in human clinical trials. medium.comnih.gov However, it is important to acknowledge the inherent limitations of animal models and the challenges in extrapolating data to humans. nih.govnih.gov
Methodologies for Studying Pharmacodynamic Effects
Pharmacodynamics is the study of what a drug does to the body. researchgate.net In preclinical in vivo studies, pharmacodynamic assessments are used to understand the relationship between the drug concentration and its effect. For an antimicrobial like a nitrofuran, key pharmacodynamic parameters include the MIC, the time the drug concentration remains above the MIC (T>MIC), and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). nih.govresearchgate.net
Dose-fractionation studies in animal models are often conducted to determine which of these parameters is the most important predictor of efficacy. nih.gov This information is vital for designing optimal dosing regimens for clinical trials. bohrium.com
Integrated Omics Approaches for Target Deconvolution and Pathway Analysis
The advent of high-throughput "omics" technologies has revolutionized preclinical drug development. By providing a global view of molecular changes within a biological system in response to a chemical entity, these approaches offer a powerful toolkit for identifying drug targets and elucidating mechanisms of action. nih.govresearchgate.net Integrating different omics disciplines, such as proteomics and metabolomics, allows for a more comprehensive and systems-level understanding of a compound's effects.
Proteomics in Target Identification
Proteomics, the large-scale study of proteins, is instrumental in the identification and validation of drug targets. nih.govnih.govdavuniversity.org In the context of a novel compound, proteomics can pinpoint the specific proteins with which the compound interacts, providing direct evidence of its molecular target(s). mdpi.com This process, often referred to as target deconvolution, is crucial for understanding a compound's intended effects as well as potential off-target interactions that could lead to adverse effects. mdpi.comnih.gov
Several proteomic strategies are employed for target identification. nih.gov Chemical proteomics, for instance, utilizes a modified version of the small molecule of interest as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. nih.govresearchgate.net These captured proteins are then identified using mass spectrometry. researchgate.net Other approaches include expression proteomics, which compares protein expression levels between treated and untreated cells to identify proteins whose abundance is altered by the compound. nih.gov
Table 1: Illustrative Data from a Generic Chemical Proteomics Experiment for Target Identification
| Parameter | Description |
| Experimental Approach | Affinity-based chemical proteomics using an immobilized compound analog. |
| Biological System | Human cancer cell line. |
| Identified Potential Targets | Protein Kinase B, Heat Shock Protein 90, Carbonic Anhydrase 2 |
| Validation Method | Western Blot, Cellular Thermal Shift Assay (CETSA) |
| Significance | Provides a list of direct binding partners of the compound for further investigation. |
This table is for illustrative purposes only and does not represent data for a specific compound.
Metabolomics in Mechanistic Elucidation
Metabolomics involves the comprehensive analysis of small molecules, or metabolites, within a biological system. mdpi.comnih.govnih.gov By providing a snapshot of the metabolic state of a cell or organism, metabolomics can offer profound insights into the functional consequences of a compound's activity. researchgate.netnih.govoup.com When a compound interacts with its target, it often triggers a cascade of downstream events that result in characteristic changes in the metabolome. metabolon.commdpi.com
Analyzing these metabolic fingerprints can help to elucidate a compound's mechanism of action. researchgate.netcrimsonpublishers.com For example, if a compound inhibits a particular enzyme, metabolomics can detect the accumulation of the enzyme's substrate and a depletion of its product. researchgate.net This information is invaluable for confirming the compound's intended biological activity and for identifying unexpected metabolic perturbations. nih.govrsc.org The integration of metabolomics with other omics data, such as proteomics and transcriptomics, can provide a highly detailed and systems-level understanding of the compound's biological effects. nih.gov
Table 2: Illustrative Metabolomic Profile Changes Following Compound Treatment
| Metabolic Pathway | Key Metabolites Altered | Observed Change | Potential Mechanistic Implication |
| Glycolysis | Glucose-6-phosphate | Increased | Inhibition of downstream glycolytic enzymes. |
| Pyruvate | Decreased | Inhibition of upstream glycolytic enzymes. | |
| Citric Acid Cycle | Citrate | Decreased | Disruption of mitochondrial function. |
| Succinate (B1194679) | Increased | Inhibition of succinate dehydrogenase. | |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate | Increased | Allosteric activation or upstream blockage. |
This table is for illustrative purposes only and does not represent data for a specific compound.
Computational Chemistry and Theoretical Investigations of Furapromide
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of Furapromide, which is identified as (2E)-N-(1-methylethyl)-3-(5-nitrofuran-2-yl)prop-2-enamide, docking studies are essential to hypothesize its potential biological targets and understand the molecular basis of its activity. chemnet.comnih.gov The furan (B31954) ring and its derivatives are known to be key structural motifs in compounds targeting a range of enzymes and receptors. mdpi.comasianpubs.orgijpsr.com
Docking simulations for this compound would involve preparing its 3D structure and placing it into the binding site of a selected protein target. The process calculates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the stability of the this compound-protein complex. Studies on other furan derivatives have successfully used this method to identify potential inhibitors for targets such as bacterial enzymes or proteins involved in cancer pathways. ijper.orgijpsr.com For instance, docking of furan-azetidinone hybrids against E. coli enoyl reductase has suggested specific binding modes and potential for inhibition. ijper.org
A hypothetical docking study of this compound against a potential target, such as a bacterial enzyme, would predict key interactions. The nitro group on the furan ring, a strong electron-withdrawing group, could form hydrogen bonds or electrostatic interactions with polar amino acid residues. The furan ring itself can engage in π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP). researchgate.net The amide linkage provides further opportunities for hydrogen bonding.
Table 1: Illustrative Molecular Docking Data for this compound against a Hypothetical Bacterial Target Note: This data is exemplary and for illustrative purposes only, as specific docking studies on this compound are not publicly available.
| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| E. coli Dihydrofolate Reductase | -7.8 | ARG 57, ASN 18 | Hydrogen Bond with Nitro Group |
| PHE 31 | π-π Stacking with Furan Ring | ||
| S. aureus Pyruvate Kinase | -7.2 | SER 22, LYS 269 | Hydrogen Bond with Amide Group |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, stability of its docked poses with protein targets, and the influence of solvent. Such simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that visualizes molecular motion. psu.edu
An MD simulation of this compound, either in an aqueous solution or within a protein binding site, would begin by placing the molecule in a simulation box with explicit water molecules. The system's energy is minimized and then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated. The production run, which can span from nanoseconds to microseconds, generates the trajectory for analysis. Key analyses include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. spectrumchemical.com
Studies on the furan ring itself show that it is subject to complex nuclear dynamics and vibronic coupling. nih.gov For this compound, MD simulations would clarify the rotational freedom around the single bonds, particularly between the furan ring and the acrylamide (B121943) side chain. This is critical for understanding how the molecule can adapt its shape to fit into a protein's binding pocket. When simulating a this compound-protein complex, MD can validate the stability of interactions predicted by docking. If key hydrogen bonds or stacking interactions are maintained throughout the simulation, it lends confidence to the predicted binding mode.
Table 2: Illustrative Conformational Analysis Data for this compound from a Hypothetical MD Simulation Note: This data is for illustrative purposes to show the types of parameters derived from MD simulations.
| Parameter | Hypothetical Value/Observation | Implication |
|---|---|---|
| RMSD of Ligand (in protein) | Stable around 1.5 Å | The binding pose of this compound is stable within the active site. |
| Key Hydrogen Bond Occupancy | > 85% | Predicted hydrogen bonds are strong and consistently maintained. |
| Torsional Angle (Furan-C=C) | Fluctuates between -15° and +15° | Limited flexibility, suggesting a relatively planar and rigid conformation. |
Quantum Mechanical Studies of Reactivity and Electronic Properties
Quantum mechanics (QM) provides the most accurate methods for studying the electronic structure of molecules, which governs their reactivity and intrinsic properties. nih.govsubstack.com For this compound, QM calculations, often using Density Functional Theory (DFT), can elucidate properties like charge distribution, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. mdpi.com These properties are fundamental to understanding how this compound interacts with other molecules and its potential mechanism of action. nih.gov
The furan ring is an aromatic system where one of the oxygen's lone pairs participates in the π-conjugated system. wikipedia.org The presence of a highly electron-withdrawing nitro group on this ring significantly influences its electronic properties. QM calculations would likely show a significant polarization of the molecule, with negative electrostatic potential concentrated around the nitro group's oxygen atoms and the amide carbonyl oxygen. This information is invaluable for predicting sites susceptible to electrostatic or hydrogen bonding interactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor, which could be relevant to its biological activity.
Table 3: Exemplary Quantum Mechanical Properties of this compound Note: These values are illustrative, based on general principles for similar structures, and not from specific published calculations on this compound.
| QM Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the electron-donating capability. |
| LUMO Energy | -2.5 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's chemical reactivity and stability. |
| Dipole Moment | ~5.5 Debye | Highlights the molecule's overall polarity. |
Cheminformatics and Data Mining for Structure-Activity Relationships
Cheminformatics combines chemistry and computer science to analyze chemical data, often to establish Structure-Activity Relationships (SAR). medium.com For this compound, cheminformatics approaches can be used to compare it to databases of known active molecules, predict its properties, and guide the design of new, more potent analogues. youtube.com
A primary use of cheminformatics is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. By analyzing the descriptors of a series of furan derivatives and their measured biological activities, a quantitative structure-activity relationship (QSAR) model can be built. Such a model could predict the activity of new, unsynthesized derivatives. nih.gov
For this compound, an initial cheminformatics analysis would involve calculating key descriptors to assess its "drug-likeness." For example, Lipinski's Rule of Five is a commonly used filter to evaluate if a compound has properties that would make it a likely orally active drug in humans. A similarity search, using this compound's structure as a query against chemical databases, could identify compounds with similar scaffolds and known biological activities, providing clues to its potential targets and mechanism. nih.gov
Table 4: Selected Cheminformatics Descriptors for this compound Note: These values are calculated or obtained from chemical databases for this compound (CAS 1951-56-0). chemnet.comnih.gov
| Descriptor | Value | Definition |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ | The elemental composition of the molecule. chemnet.com |
| Molecular Weight | 224.21 g/mol | The mass of one mole of the substance. chemnet.com |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Predicted) | A measure of the molecule's lipophilicity. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 5 | The number of N or O atoms. |
| Rotatable Bonds | 3 | The number of bonds that allow free rotation. |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Analogues with Tuned Pharmacological Profiles
A key avenue of future research will undoubtedly focus on the rational design and synthesis of next-generation analogues of Furapromide. This process involves systematically modifying the core structure of this compound to enhance its desired pharmacological properties while minimizing any off-target effects. The goal is to create new chemical entities with fine-tuned activity, selectivity, and pharmacokinetic profiles.
The development of such analogues often relies on a deep understanding of the structure-activity relationship (SAR) of the parent compound. By identifying the key structural motifs responsible for its biological activity, chemists can make targeted modifications. For instance, altering substituent groups on the furan (B31954) ring or modifying the amide linkage could lead to analogues with improved target binding affinity or metabolic stability. This approach is a cornerstone of modern medicinal chemistry, aiming to optimize lead compounds into viable drug candidates.
Integration of Artificial Intelligence and Machine Learning in Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and is expected to play a significant role in the future exploration of this compound and its analogues. nih.gov These computational tools can analyze vast datasets to identify patterns that may not be apparent to human researchers, thereby accelerating the discovery and development process. nih.gov
Advancements in Chemical Biology Tools for Mechanistic Studies
Understanding the precise mechanism of action of a compound is fundamental to its development. Future research on this compound will likely leverage advanced chemical biology tools to dissect its molecular interactions and cellular effects. These tools provide innovative ways to probe biological systems and can offer unprecedented insights into how this compound exerts its effects. nih.gov
One powerful approach is the use of chemical probes, which are modified versions of the compound that can be used to identify its direct binding partners within the cell. nih.gov Techniques such as photo-affinity labeling and activity-based protein profiling can help to pinpoint the specific proteins or other biomolecules that this compound interacts with. Additionally, "click chemistry" provides a versatile method for attaching fluorescent dyes or other tags to this compound, enabling the visualization of its subcellular localization and trafficking. The application of these sophisticated chemical biology strategies will be instrumental in unraveling the detailed mechanism of action of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
